molecular formula C11H10F3NO3 B1614259 N-Acetyl-3-(3,4,5-trifluorophenyl)-D-alanine CAS No. 324028-12-8

N-Acetyl-3-(3,4,5-trifluorophenyl)-D-alanine

Cat. No. B1614259
M. Wt: 261.2 g/mol
InChI Key: MJBCGFLRYSZAPQ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-3-(3,4,5-trifluorophenyl)-D-alanine, also known as TFA-NADA, is a synthetic amino acid that has gained attention in scientific research due to its unique properties. TFA-NADA has been shown to have potential therapeutic applications in various fields, including neuroscience and cancer research.

Scientific Research Applications

Spectroscopic Analysis in Biomolecule Studies

N-Acetyl-3-(3,4,5-trifluorophenyl)-D-alanine and related compounds are used in the study of protein and DNA structures through vibrational spectroscopy. This includes vibrational absorption, circular dichroism, Raman scattering, and surface-enhanced Raman spectroscopy. These techniques, combined with theoretical modeling, provide insights into the structure, function, and electronic properties of biomolecules in various environments (Jalkanen et al., 2006).

Role in Osmoregulation in Archaea

Studies on Methanosarcina mazei, an archaea species, show that N-epsilon-acetyl-beta-lysine, a compound structurally related to N-Acetyl-3-(3,4,5-trifluorophenyl)-D-alanine, plays a role in osmoregulation. This compound can be replaced by glutamate and alanine under high salinity conditions, highlighting its significance in the organism's ability to adapt to environmental stresses (Saum et al., 2009).

Immune Modulation Research

Research into immune response modulation has utilized analogs of N-Acetyl-3-(3,4,5-trifluorophenyl)-D-alanine. These compounds can affect the humoral immune response, demonstrating the potential to influence immune system behavior through chemical modifications (Chedid et al., 1976).

Development of Amino Acid-Based Polymers

In the field of polymer science, amino acid-based acetylene monomers, which are closely related to N-Acetyl-3-(3,4,5-trifluorophenyl)-D-alanine, have been synthesized and polymerized. These studies explore the properties of polymers formed from these monomers, contributing to advancements in materials science (Gao et al., 2003).

Enzymatic Studies

N-Acetyl-3-(3,4,5-trifluorophenyl)-D-alanine's structural analogs have been utilized in enzymatic studies, particularly in understanding the actions of enzymes like N-acetylmuramyl-L-alanine amidase. These studies provide insights into the biochemical pathways and mechanisms of enzyme action (van Heijenoort et al., 1975).

Cellular Protein Degradation

In cellular biology, compounds similar to N-Acetyl-3-(3,4,5-trifluorophenyl)-D-alanine are studied for their role in protein degradation. For instance, N-terminal acetylation of proteins, a process related to these compounds, is crucial in regulating protein turnover within cells, impacting various physiological processes (Hwang et al., 2010).

properties

IUPAC Name

(2R)-2-acetamido-3-(3,4,5-trifluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO3/c1-5(16)15-9(11(17)18)4-6-2-7(12)10(14)8(13)3-6/h2-3,9H,4H2,1H3,(H,15,16)(H,17,18)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBCGFLRYSZAPQ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C(=C1)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CC(=C(C(=C1)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650614
Record name N-Acetyl-3,4,5-trifluoro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-3-(3,4,5-trifluorophenyl)-D-alanine

CAS RN

324028-12-8
Record name N-Acetyl-3,4,5-trifluoro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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